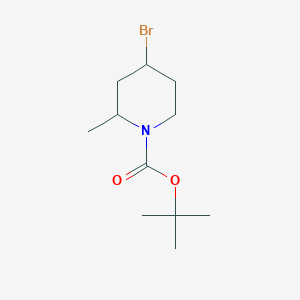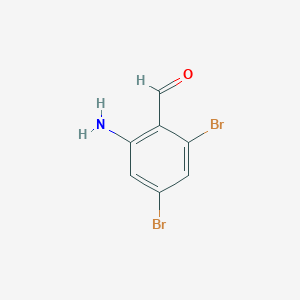
1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol dihydrochloride is a chemical compound with the molecular formula C17H28Cl2N2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of this compound is 363.33 . The SMILES string, which represents the structure of the molecule, isCC1=CC(=C(C=C1)OCC(CN2CCNCC2)O)CC=C.Cl.Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 363.33 . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the available resources.Mechanism of Action
1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride is an organic compound that acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the dose and duration of exposure. At low doses, this compound has been shown to have a stimulatory effect on the central nervous system, leading to increased alertness and cognitive performance. At higher doses, this compound has been found to have an anxiolytic effect, reducing anxiety and improving mood. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in treating certain diseases.
Advantages and Limitations for Lab Experiments
1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride is a useful compound for laboratory experiments due to its low cost and availability. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to using this compound in laboratory experiments, including its low solubility in water and its relatively low potency.
Future Directions
There are several potential future directions for 1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride research. It could be used to develop new drugs for the treatment of mental health disorders, such as depression and anxiety. Additionally, this compound could be used to develop new compounds for use in laboratory experiments. Finally, this compound could be used to develop new compounds for use in drug discovery and synthesis.
Synthesis Methods
The synthesis of 1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride involves the reaction of 2-allyl-4-methylphenol with piperazine in the presence of hydrochloric acid. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 60-65°C for 10-12 hours. After the reaction is complete, the product is filtered and washed with water to remove impurities. The product is then dried and recrystallized to obtain a pure sample of this compound.
Scientific Research Applications
1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride has been used in various scientific research applications, including drug discovery, synthesis of other compounds, and laboratory experiments. It has been used in the synthesis of drugs such as antifungals, antibiotics, and anti-cancer agents. It has also been used in the synthesis of other compounds such as amino acids and peptides. Additionally, this compound has been used in laboratory experiments to study the biochemical and physiological effects of compounds.
properties
IUPAC Name |
1-(4-methyl-2-prop-2-enylphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-3-4-15-11-14(2)5-6-17(15)21-13-16(20)12-19-9-7-18-8-10-19;/h3,5-6,11,16,18,20H,1,4,7-10,12-13H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBBGFBJWIAHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCNCC2)O)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

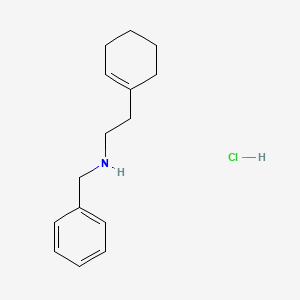
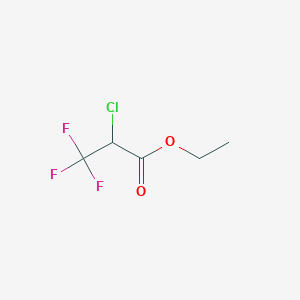
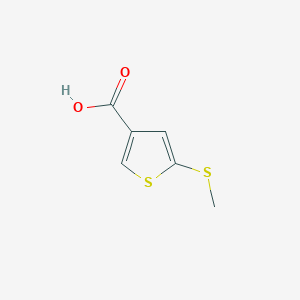
![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)

![{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid](/img/structure/B6314359.png)
![5-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B6314367.png)
![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)


